molecular formula C12H15N3O2S B7049378 3-(5-Methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)morpholine

3-(5-Methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)morpholine

Cat. No.: B7049378
M. Wt: 265.33 g/mol
InChI Key: MDCYJCXUDIHGDA-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a 5-methylfuran and a thiadiazole group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)morpholine typically involves multi-step organic reactions. One possible route could involve:

    Formation of the 5-Methylfuran-2-yl intermediate: This can be synthesized through the alkylation of furan with methyl iodide in the presence of a base.

    Synthesis of the thiadiazole intermediate: This might involve the cyclization of appropriate thiosemicarbazide derivatives.

    Coupling of intermediates: The final step would involve coupling the 5-Methylfuran-2-yl and thiadiazole intermediates with morpholine under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for furan oxidation.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-(5-Methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)morpholine may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of polymers or as a ligand in coordination chemistry.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan and thiadiazole rings could be involved in binding to biological targets, while the morpholine ring might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)-4-(thiadiazol-5-ylmethyl)morpholine: Similar structure but without the methyl group on the furan ring.

    3-(5-Methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness

The presence of both furan and thiadiazole rings in the same molecule, along with the morpholine ring, might confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions.

Properties

IUPAC Name

3-(5-methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-9-2-3-12(17-9)11-8-16-5-4-15(11)7-10-6-13-14-18-10/h2-3,6,11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCYJCXUDIHGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2COCCN2CC3=CN=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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